molecular formula C10H19N3O3 B1425342 Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate CAS No. 1073555-07-3

Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate

Cat. No.: B1425342
CAS No.: 1073555-07-3
M. Wt: 229.28 g/mol
InChI Key: HXUGNWNPUFGLOO-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate (CAS: 951888-94-1) is a piperazine-based derivative characterized by a methylamino-acetyl substituent at the 4-position of the piperazine ring and an ethyl carboxylate group. This compound is structurally significant due to its modular design, which allows for functionalization at both the acetyl and piperazine moieties. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase inhibitors, and other bioactive molecules targeting neurological and oncological pathways . Its molecular formula is C₁₁H₂₀N₄O₃, with a molar mass of 256.30 g/mol.

Properties

IUPAC Name

ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-3-16-10(15)13-6-4-12(5-7-13)9(14)8-11-2/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUGNWNPUFGLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate can be synthesized through the reaction of piperazine derivatives with acetic anhydride or related acetylating agents. The structure of this compound includes a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Anticancer Properties

Research indicates that derivatives of piperazine, including this compound, exhibit promising anticancer activity. For example, studies have shown that piperazine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some studies reported that piperazine derivatives possess antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus . This suggests potential applications in treating infections caused by resistant pathogens.

Neuropharmacological Effects

Piperazine compounds are often explored for their neuropharmacological effects. This compound may influence neurotransmitter systems, making it a candidate for further research into treatments for neurological disorders .

Drug Development

Due to its structural similarity to known pharmacophores, this compound is being investigated as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Autotaxin Inhibition

Recent studies have explored the role of piperazine derivatives in inhibiting autotaxin, an enzyme implicated in cancer progression and fibrosis. This highlights the compound's potential in developing therapies aimed at these conditions .

Case Study: Anticancer Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several piperazine derivatives and evaluated their anticancer effects on different cell lines. This compound showed significant cytotoxicity against several cancer types, indicating its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy

A study highlighted the efficacy of piperazine derivatives against resistant bacterial strains. The results showed that this compound could inhibit bacterial growth effectively, suggesting its application in developing new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against drug-resistant bacteria
Neuropharmacological EffectsPotential impact on neurotransmitter systems
Drug DevelopmentScaffold for new therapeutic agents
Autotaxin InhibitionTargeting cancer progression

Mechanism of Action

The mechanism of action of ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboxylate derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents at 4-Position Molecular Weight (g/mol) Key Functional Groups Biological Relevance Synthesis Method
This compound 2-(methylamino)acetyl 256.30 Methylamino, ethyl ester Intermediate for kinase inhibitors Amide coupling under basic conditions
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate (CAS: N/A) N-sulfonyl-N-aryl glycyl 517.62 Sulfonamide, ethoxyaryl Anticancer activity (tubulin inhibition) Sulfonylation of glycine intermediate
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate (CAS: 335391-70-3) N-sulfonyl-N-chloroaryl glycyl 432.90 Chlorophenyl, methylsulfonyl Antipsychotic potential (dopamine receptor modulation) Sequential sulfonylation and alkylation
Ethyl 4-[2-(4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)piperidin-1-yl)acetyl]piperazine-1-carboxylate (Intermediate 25) Polycyclic pyrimido-oxazine 467.15 (calcd) Cyano, fluorophenyl Antiviral (HCV protease inhibition) Multi-step coupling using tert-butyl carboxylate
Ethyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate (304d) Indole-ethyl 343.43 Indole, ethyl ester Neurotransmitter analog (serotonin receptor affinity) Hydroformylation-Fischer indolization

Key Observations:

Substituent Flexibility: The methylamino group in the target compound provides a reactive site for further functionalization (e.g., alkylation, acylation), unlike bulkier substituents like sulfonamides or indole derivatives .

Molecular Weight : The target compound has the lowest molecular weight (256.30 g/mol), enhancing its pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to sulfonamide derivatives (>400 g/mol) .

Synthetic Accessibility: this compound is synthesized via straightforward amide coupling, whereas analogs like Intermediate 25 require multi-step protocols involving tert-butyl carboxylate deprotection .

Biological Activity : While the target compound itself lacks direct pharmacological data, its structural analogs demonstrate diverse activities (e.g., antiviral, anticancer) depending on substituent choice. For example, sulfonamide derivatives exhibit tubulin inhibition, whereas indole-containing analogs target serotonin receptors .

Biological Activity

Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring with an ethyl ester and a methylaminoacetyl substituent. This unique structure contributes to its biological activity.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₂O₄

The biological activity of this compound can be attributed to its interaction with various molecular targets. It has been shown to exhibit:

  • Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Potential inhibition of cell proliferation in various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, it showed minimum inhibitory concentration (MIC) values against various pathogens:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.5

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of:

  • Breast Cancer Cells : Inducing apoptosis through mitochondrial pathways.
  • Colorectal Cancer Cells : Inhibiting cell cycle progression via CDK4/6 pathways.

The compound's ability to induce G1 phase arrest in cancer cells highlights its potential as an anticancer therapeutic .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested for its antibacterial efficacy against a panel of bacterial strains. The results indicated that it effectively inhibited the growth of resistant strains, suggesting its utility in treating infections caused by multidrug-resistant bacteria .

Study on Anticancer Properties

Another significant study focused on the compound's effects on breast cancer cell lines. The researchers observed that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation, indicating its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate
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Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate

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